3-[(4-ACETAMIDOPHENYL)CARBAMOYL]-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}PROPANOIC ACID
Description
Properties
IUPAC Name |
4-(4-acetamidoanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O5/c1-14(24)21-15-3-5-16(6-4-15)22-18(25)13-17(19(26)27)20-7-2-8-23-9-11-28-12-10-23/h3-6,17,20H,2,7-13H2,1H3,(H,21,24)(H,22,25)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUPCMSCAZEYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Design
Carbamoylation of the Propanoic Acid Backbone
The carbamoyl group at the 3-position is introduced via reaction of 4-acetamidophenyl isocyanate with a β-amino propanoic acid derivative. This method parallels protocols for synthesizing asparagine analogs, where:
- Reagents : 4-Acetamidophenyl isocyanate, β-alanine derivative (e.g., methyl 3-aminopropanoate).
- Conditions : Anhydrous dichloromethane, 0–5°C, with triethylamine as a base.
- Mechanism : Nucleophilic attack of the amino group on the isocyanate carbon forms a urea linkage.
Example Protocol :
Introduction of the Morpholinylpropyl Amino Group
The 3-(morpholin-4-yl)propylamine side chain is incorporated through alkylation or reductive amination:
Method A: Alkylation of a Primary Amine
- Reagents : 3-(Morpholin-4-yl)propyl bromide, potassium carbonate.
- Conditions : Dimethylformamide (DMF), 60°C, 24 hours.
- Mechanism : SN2 displacement of bromide by the amine nucleophile.
Example Protocol :
- React methyl 3-[(4-acetamidophenyl)carbamoyl]propanoate (5 mmol) with 3-(morpholin-4-yl)propyl bromide (6 mmol) in DMF (10 mL).
- Add K₂CO₃ (12 mmol) and heat to 60°C.
- Purify via column chromatography (ethyl acetate/hexane, 1:1) to yield the alkylated product (62%).
Method B: Reductive Amination
Comparative Analysis of Synthetic Methods
| Method Step | Reagents/Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Carbamoylation | 4-Acetamidophenyl isocyanate, 0°C, CH₂Cl₂ | 78 | High regioselectivity | Requires anhydrous conditions |
| Alkylation (Method A) | 3-(Morpholin-4-yl)propyl bromide, DMF, 60°C | 62 | Scalable for industrial production | Byproduct formation from excess bromide |
| Reductive Amination | NaBH₃CN, MeOH, 48h | 58 | Mild conditions | Longer reaction time |
| Ester Hydrolysis | NaOH, ethanol, reflux | 90 | High conversion efficiency | Acid-sensitive intermediates degrade |
Industrial-Scale Production Considerations
Large-scale synthesis requires optimization for cost and efficiency:
Challenges and Solutions in Synthesis
Regioselectivity in Carbamoylation
Competing reactions at the α- and β-positions of propanoic acid are mitigated by:
Chemical Reactions Analysis
Types of Reactions
3-[(4-ACETAMIDOPHENYL)CARBAMOYL]-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[(4-ACETAMIDOPHENYL)CARBAMOYL]-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenylamine: A simpler analog with only the acetamidophenyl group.
3-Morpholinopropylamine: A compound with the morpholinopropyl group but lacking the acetamidophenyl and butanoic acid moieties.
Succinic Acid Derivatives: Compounds with similar butanoic acid structures.
Uniqueness
3-[(4-ACETAMIDOPHENYL)CARBAMOYL]-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}PROPANOIC ACID is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
3-[(4-Acetamidophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article focuses on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C₁₈H₂₄N₄O₃
- Molecular Weight : 348.41 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. Notably, it has been identified as a potent inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme involved in inflammatory processes. This inhibition leads to a reduction in leukotriene B4 (LTB4) production, a key mediator of inflammation.
Enzyme Inhibition
- LTA4H Inhibition : The compound exhibits competitive inhibition with Ki values reported at 23 nM for epoxide hydrolase and 27 nM for aminopeptidase activities .
- Inhibition of LTB4 Production : In human whole blood assays, the compound demonstrated an IC50 value of 49 nM for calcium ionophore-induced LTB4 production.
Pharmacological Effects
The pharmacological profile of this compound reveals several significant effects:
- Anti-inflammatory Activity :
- Effects on Eicosanoid Production :
-
Dermal Penetration :
- The compound showed good skin penetration properties, effectively blocking LTB4 production in dermal applications, which is crucial for topical anti-inflammatory therapies.
Case Studies
Several studies have highlighted the efficacy of this compound in various inflammatory models:
- Mouse Ear Edema Model : Oral or topical pretreatment with the compound before arachidonic acid challenge resulted in significant reduction of ear edema (up to 80% inhibition), demonstrating its potential as an anti-inflammatory agent in dermatological applications .
- Rat Passive Dermal Arthus Model : The compound was shown to reverse inflammation effectively, with ED90 values indicating that doses between 3 to 10 mg/kg were sufficient to achieve significant therapeutic effects .
Data Table: Summary of Biological Activity
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity in biochemical assays?
Methodological Answer:
The compound’s structure includes a propanoic acid backbone, a carbamoyl group linked to a 4-acetamidophenyl moiety, and a morpholine-substituted propylamine side chain. These functional groups confer distinct reactivity:
- Propanoic acid : Enhances solubility in aqueous buffers and enables salt-bridge interactions with basic residues in enzymes or receptors .
- Carbamoyl group : Participates in hydrogen bonding and amide coupling reactions, critical for binding to biological targets .
- Morpholine moiety : Introduces conformational flexibility and modulates lipophilicity, affecting membrane permeability .
Experimental Validation : Use NMR (¹H/¹³C) and FT-IR spectroscopy to confirm functional group integrity. Compare spectral data with structurally similar compounds (e.g., 3-({4-[(4-nitrophenyl)sulfanyl]phenyl}carbamoyl)propanoic acid) to identify reactivity patterns .
Basic: What synthesis strategies are recommended for preparing this compound with high purity?
Methodological Answer:
Synthesis typically involves multi-step reactions:
Carbamoyl Formation : React 4-acetamidophenyl isocyanate with propanoic acid derivatives under anhydrous conditions (e.g., DMF, 0–5°C) .
Amine Coupling : Use EDC/HOBt or DCC-mediated coupling to attach the morpholinylpropylamine side chain to the carbamoyl intermediate .
Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the final product. Monitor purity via LC-MS (ESI+) and ensure >95% purity for biological assays .
Critical Step : Protect the carboxylic acid group during coupling to prevent side reactions. Use tert-butyl esters or trimethylsilyl (TMS) protecting groups .
Advanced: How can computational modeling (e.g., QSAR, molecular docking) predict this compound’s interaction with cyclooxygenase (COX) enzymes?
Methodological Answer:
QSAR Modeling :
- Compile structural descriptors (logP, polar surface area, H-bond donors/acceptors) from analogs like 3-(4-nitrophenyl)propanoic acid .
- Train models using datasets of COX inhibitors to predict IC₅₀ values .
Molecular Docking :
- Use AutoDock Vina or Schrödinger Maestro to dock the compound into COX-2’s active site (PDB: 1CX2). Focus on interactions with Arg120 and Tyr355 .
- Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .
Data Contradictions : If experimental IC₅₀ diverges from predictions, re-evaluate protonation states or solvent-accessible surface area (SASA) parameters .
Advanced: How should researchers resolve discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
Source Analysis :
- Compare assay conditions (e.g., pH, buffer composition) across studies. Variations in ionic strength can alter ligand-receptor binding .
- Verify compound stability under assay conditions (e.g., HPLC monitoring for degradation) .
Hypothesis Testing :
- Replicate assays with standardized protocols (e.g., uniform cell lines, ATP concentration in kinase assays).
- Use statistical tools (ANOVA, Bland-Altman plots) to quantify inter-laboratory variability .
Mechanistic Studies :
- Perform SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) independently of cellular systems .
Advanced: Design an experiment to evaluate this compound’s off-target effects on G-protein-coupled receptors (GPCRs).
Methodological Answer:
Screening Platform :
- Use a β-arrestin recruitment assay (e.g., DiscoverX PathHunter) across a GPCR panel (e.g., adrenergic, serotonin receptors) .
Dose-Response Analysis :
- Test concentrations from 1 nM to 100 µM. Include positive controls (e.g., isoproterenol for β-adrenergic receptors) .
Data Interpretation :
- Calculate selectivity indices (SI = IC₅₀ for primary target / IC₅₀ for off-target). Prioritize GPCRs with SI < 10 for follow-up .
Counteraction Strategies :
- Modify the morpholine moiety to reduce affinity for aminergic GPCRs (e.g., replace with piperazine) .
Advanced: How can researchers integrate environmental impact assessments into early-stage development of this compound?
Methodological Answer:
Fate Analysis :
Ecotoxicology :
- Conduct acute toxicity assays on Daphnia magna (48-hour LC₅₀) and algal growth inhibition tests (OECD 201) .
Mitigation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
